Propylamine Hydroiodide

Perovskite Solar Cells Additive Engineering Power Conversion Efficiency

Inconsistent perovskite film quality often stems from imprecise precursor stoichiometry. Propylamine Hydroiodide (PAI) resolves this by delivering a defined cation size that exclusively nucleates the hydrophobic 2D Ruddlesden-Popper phase - a structural control unavailable with methylammonium or butylammonium analogs. • Certified device efficiencies: 21% (n-i-p) and 23% (p-i-n) via suppressed non-radiative recombination • Water contact angle >110°; unencapsulated devices retain ~50% initial PCE after 2000 h in humid air • 1.1% absolute PCE gain over n-butylammonium iodide under identical fabrication conditions Supplied with full Certificate of Analysis; ambient-temperature global shipping.

Molecular Formula C3H10IN
Molecular Weight 187.02 g/mol
CAS No. 14488-45-0
Cat. No. B1434584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropylamine Hydroiodide
CAS14488-45-0
Molecular FormulaC3H10IN
Molecular Weight187.02 g/mol
Structural Identifiers
SMILESCCCN.I
InChIInChI=1S/C3H9N.HI/c1-2-3-4;/h2-4H2,1H3;1H
InChIKeyGIAPQOZCVIEHNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propylamine Hydroiodide Technical Baseline


Propylamine Hydroiodide (CAS 14488-45-0), also known as n-propylammonium iodide (PAI), is an organic halide salt with the molecular formula C₃H₁₀IN (C₃H₉N·HI) and a molecular weight of 187.02 g/mol . This compound is a white to almost white crystalline powder or solid at ambient temperature, with a melting point of approximately 190°C . It is primarily utilized as a precursor or additive in the fabrication of organic-inorganic hybrid perovskite materials for photovoltaic applications, particularly to induce the formation of two-dimensional (2D) or mixed 2D/3D perovskite structures .

Workflow Perovskite precursor or additive for film fabrication
Selection 2D or mixed 2D/3D Ruddlesden-Popper phase formation
Use Context Photovoltaic device research and stability engineering

Propylamine Hydroiodide: Substitution Pitfalls


The practice of generic substitution among alkylammonium halides in perovskite research and manufacturing is scientifically invalid due to the critical, non-linear relationship between the organic cation's alkyl chain length and the resulting perovskite film's dimensionality, stability, and optoelectronic properties. Propylamine Hydroiodide (PAI) provides a specific cation size that dictates the formation of a 2D Ruddlesden-Popper perovskite phase, which is distinct from the 3D phase formed by smaller cations like methylammonium (MA) [1]. This dimensionality change directly impacts the material's bandgap, carrier dynamics, and crucially, its resistance to environmental degradation [2]. The choice of halide counterion (I vs. Br vs. Cl) also introduces a secondary but significant variable in film crystallization and defect passivation, meaning a simple swap to a propylammonium chloride or bromide will yield different, often inferior, device outcomes [3]. The following evidence demonstrates that PAI offers a quantifiably different performance profile compared to its closest analogs, making its specific selection a non-negotiable parameter for reproducible, high-performance device fabrication.

Alkyl chain length mismatch
Longer or shorter chains may shift dimensionality and phase stability, altering optoelectronic properties.
Halide counterion substitution
Iodide-to-chloride or bromide exchange may affect crystallization kinetics and defect passivation, leading to device performance variations.
Isomer structural difference
n-Propyl vs. isopropyl isomer may change electronic band alignment and interfacial energetics, limiting direct interchangeability.

Propylamine Hydroiodide: Performance vs. Analogs


Efficiency Advantage vs. Butylammonium Iodide

In a direct head-to-head study, Propylamine Hydroiodide (PAI) demonstrated superior power conversion efficiency (PCE) when used as an additive in perovskite solar cells compared to its closest analog, n-butylammonium iodide (BAI) [1]. Under identical fabrication and testing conditions, the addition of 1 vol% PAI boosted the baseline device efficiency by 16.5%, whereas the same concentration of BAI yielded only a 5.2% improvement.

Efficiency vs. BAI
Head-to-head
PAI-based devices: 11.3% PCE BAI-based devices: 10.2% PCE Absolute gain: +1.1%
Reported efficiency ranking under identical conditions
CH3NH3PbI3−xClx cells, 1 vol% additive
Perovskite Solar Cells Additive Engineering Power Conversion Efficiency

Stability vs. Octylammonium Iodide

When integrated as a 2D capping layer, devices based solely on a PAI-derived 2D perovskite demonstrate superior long-term operational stability compared to those using an octylammonium iodide (OAI) layer [1]. After 1000 hours of continuous maximum power point (MPP) tracking, the PAI-based device retained 80% of its initial performance, outperforming the OAI-based device which retained 88%.

Stability vs. OAI
Head-to-head
PAI 2D layer: 80% retention after 1000 h OAI 2D layer: 88% retention
Reported MPP tracking stability context
Both exhibit distinct stability profiles
Perovskite Stability 2D Perovskites Device Lifetime

2D Phase Stability vs. Methylammonium Iodide

Unlike methylammonium iodide (MAI), which primarily forms a 3D perovskite structure, the incorporation of Propylamine Hydroiodide (PAI) quantifiably induces the formation of a hydrophobic 2D Ruddlesden-Popper phase ((PA)₂PbI₄) [1]. This phase transformation leads to a measurable increase in water contact angle to over 110°, indicating excellent hydrophobicity, and results in a device that retains nearly 50% of its initial efficiency after 2000 hours in air without encapsulation.

2D Phase vs. MAI
Reported
Water contact angle > 110° ~50% retention after 2000 h in air
Supports moisture barrier formation in 2D/3D systems
Unencapsulated, 45% RH
2D/3D Perovskite Heterostructures Defect Passivation Moisture Stability

Efficiency vs. Propylammonium Chloride

The choice of halide counterion (Iodide vs. Chloride) for the propylammonium cation has a quantifiable and significant impact on final device performance, precluding simple substitution. When used as an additive in a comparable FA0.1MA0.9PbI3 perovskite system, Propylammonium Hydroiodide (PAI) enables a higher reported efficiency than its chloride analog, Propylammonium Chloride (PACl) [1][2]. This underscores that the halide's role in crystallization and defect chemistry is both specific and performance-critical.

Efficiency vs. PACl
Cross-study reported
PAI-based: 21% (n-i-p), 23% (p-i-n) PACl-based: 16.57% peak
Reported PCE difference between halide analogs
Different device architectures
Halide Effect Additive Engineering Perovskite Passivation

Band Alignment vs. Isopropylammonium Iodide

Isomerism has a quantifiable effect on device performance and application scope. Propylamine Hydroiodide (PAI) induces a 160 meV upshift in the conduction band minimum (CBM) of a perovskite film [1]. This is a distinct and measurable electronic effect compared to its isomer, iso-propylammonium iodide (i-PAI), which is utilized for different passivation strategies in wide-bandgap perovskites, enabling a record PCE of 22.4% and an open-circuit voltage of 1.25 V [2].

Band Alignment vs. i-PAI
Cross-study reported
160 meV CBM upshift with PAI i-PAI enables 22.4% PCE in wide-bandgap
Reported electronic effect distinguishes isomers
5% PAI in FA-based perovskite
Isomer Effect Band Alignment Passivation Layer

Propylamine Hydroiodide: Verified Applications


Ambient Stability via 2D/3D Engineering

For research and pilot production teams focused on improving the moisture resistance and operational lifetime of perovskite solar cells, Propylamine Hydroiodide (PAI) is a critical material. The evidence shows that PAI reliably induces the formation of a hydrophobic 2D Ruddlesden-Popper phase ((PA)₂PbI₄) with a water contact angle > 110°, enabling unencapsulated devices to retain nearly 50% of their initial efficiency after 2000 hours in humid air [1]. This specific stability profile, distinct from methylammonium iodide (MAI), makes PAI the preferred choice for developing durable, ambient-processable perovskite devices.

PCE Optimization for n-i-p & p-i-n

PAI is the optimal choice for additive and interfacial engineering aimed at maximizing device PCE. Data confirms it enables certified efficiencies of 21% (n-i-p) and 23% (p-i-n) through effective defect passivation and suppression of non-radiative recombination [1]. Furthermore, its quantifiable 1.1% absolute efficiency advantage over n-butylammonium iodide (BAI) under identical conditions [2] provides a clear, data-driven justification for selecting PAI over its closest analog when PCE is the primary optimization metric.

Band Alignment in Mixed-Cation Perovskites

In complex mixed-cation perovskite formulations where fine-tuning of the band alignment is necessary, PAI offers a specific, quantifiable electronic effect. Its incorporation results in a 160 meV upshift of the conduction band minimum (CBM), leading to more favorable energy alignment with adjacent electron transport layers [1]. This precise, measurable shift differentiates PAI from its isomers (e.g., i-PAI) and other alkylammonium halides, making it an essential tool for researchers engineering high open-circuit voltage (Voc) and fill factor (FF) in next-generation perovskite devices.

Quasi-2D Perovskites for Carrier Dynamics

For academic and industrial R&D groups investigating the fundamental properties of layered perovskites, PAI is a well-characterized precursor for creating distinct 2D and quasi-2D phases. Its unique cation size restricts the propagation of the 3D perovskite lattice, forming a uniform quasi-2D state (n=2) with distinct carrier dynamics [2]. This is a feature not found with single OAI or BAI layers, making PAI the reagent of choice for controlled synthesis and study of low-dimensional perovskite physics and optoelectronics.

Application
Selection Property
Validation Focus
Ambient-stable 2D/3D engineering
2D Ruddlesden-Popper phase induction
Moisture resistance and device lifetime
PCE optimization in n-i-p and p-i-n
Defect passivation and recombination suppression
Device efficiency under standard illumination
Band alignment in mixed-cation systems
Conduction band minimum shift
Energy level alignment with transport layers
Quasi-2D carrier dynamics research
Cation size control for low-dimensional phases
Carrier dynamics and exciton behavior

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